(5-ethoxy-1-benzofuran-2-yl)methanol is a chemical compound classified within the benzofuran family, which consists of heterocyclic compounds characterized by a fused benzene and furan ring. This specific compound features an ethoxy group at the 5-position and a methanol group at the 2-position of the benzofuran ring. Its unique structure contributes to its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound is cataloged under the CAS number 1483759-35-8 and can be sourced from chemical suppliers specializing in fine chemicals and research materials. It is primarily produced in the United States, with a purity typically around 95%.
(5-ethoxy-1-benzofuran-2-yl)methanol is classified as an organic compound, specifically an ether due to the presence of the ethoxy group. It is also categorized as a phenolic compound because of the hydroxymethyl group attached to the benzofuran structure. Its molecular formula is C11H12O3, with a molecular weight of 192.21 g/mol.
The synthesis of (5-ethoxy-1-benzofuran-2-yl)methanol typically involves cyclization reactions starting from suitable precursors. A common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. This reaction pathway facilitates the formation of the benzofuran core structure.
The molecular structure of (5-ethoxy-1-benzofuran-2-yl)methanol can be represented using various chemical notation systems:
The compound's structural data indicates that it possesses a fused ring system that contributes to its stability and reactivity. The presence of both ethoxy and hydroxymethyl groups enhances its solubility in organic solvents, making it suitable for various applications.
(5-ethoxy-1-benzofuran-2-yl)methanol can undergo several chemical reactions due to its functional groups:
The specific reaction pathways depend on the reagents used and the conditions applied. For example, oxidation reactions may utilize oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
The mechanism of action for (5-ethoxy-1-benzofuran-2-yl)methanol involves its interaction with biological targets at the molecular level. Research indicates that benzofuran derivatives can inhibit specific enzymes and receptors, leading to various biological effects such as antimicrobial or antioxidant activities .
Studies have shown that compounds within this class can modulate signaling pathways related to cell proliferation and apoptosis, making them potential candidates for therapeutic applications in cancer treatment .
Property | Value |
---|---|
Molecular Formula | C11H12O3 |
Molecular Weight | 192.21 g/mol |
Purity | 95% |
State | Solid (at room temperature) |
The chemical properties include:
(5-ethoxy-1-benzofuran-2-yl)methanol has several notable applications:
The exploration of benzofuran derivatives in drug discovery originated with the structural characterization of natural products in the mid-20th century. Early research identified simple benzofuran-containing compounds in plant extracts from Asteraceae, Rutaceae, and Cyperaceae families, with investigations revealing their intrinsic biological properties [3]. The 1960s marked a pivotal transition toward synthetic benzofuran chemistry when griseofulvin—a naturally occurring benzofuran antibiotic—underwent total synthesis, demonstrating the feasibility of complex benzofuran derivatization [4]. This achievement catalyzed systematic structure-activity relationship (SAR) studies, particularly focusing on anticancer applications. By the 1980s, research had established that halogenation at specific positions significantly enhanced cytotoxic activity, exemplified by the discovery of amiodarone's structural analogs with improved therapeutic indices [1] [7].
Twenty-first-century medicinal chemistry has leveraged advanced characterization techniques to optimize benzofuran pharmacophores. Crystallographic studies of rocaglamide derivatives bound to eukaryotic translation initiation factor 4A (eIF4A) revealed how methoxy and methyl substituents on the benzofuran core mediate critical hydrophobic interactions [1]. Simultaneously, fragment-based drug design approaches identified benzofuran as a viable scaffold for targeting bacterial virulence factors, notably through the development of Escherichia coli DsbA inhibitors where bromine substitution at C-6 enhanced binding affinity to the hydrophobic groove [6] [10]. Contemporary anticancer research has produced clinically promising candidates such as ethyl 3-bromomethyl-benzofuran-2-carboxylate, a selective polo-like kinase 1 (PLK1) inhibitor that demonstrates how C-3 alkyl bromination confers both potency and selectivity against tumor cells [7]. These innovations underscore the evolution of benzofuran chemistry from natural product isolation to rational, target-driven design.
The strategic incorporation of ethoxy (–OCH₂CH₃) and hydroxymethyl (–CH₂OH) groups at C-5 and C-2 positions, respectively, imparts distinct physicochemical and target-binding advantages to the benzofuran scaffold. The 5-ethoxy substituent functions as a conformationally flexible lipophilic group that enhances membrane permeability while moderating oxidative metabolism. Ethoxy's ethyl chain extends into hydrophobic protein pockets inaccessible to smaller methoxy groups, as demonstrated in benzofuran-based chalcone analogs where 5-ethoxy substitution improved IC₅₀ values against lung cancer (A549) and colon cancer (HCT116) cell lines by 3- to 5-fold compared to unsubstituted analogs [5]. Crystallographic evidence further reveals that the ethoxy oxygen forms water-bridged hydrogen bonds with residues in the peripheral anionic site of acetylcholinesterase, explaining its contribution to binding affinity in neurological targets [8].
The hydroxymethyl group at C-2 provides a versatile handle for both synthetic diversification and direct target engagement. As a hydrogen bond donor-acceptor pair, it mediates polar interactions with catalytic residues in enzymatic binding sites. In DsbA inhibitors, C-2 acetic acid derivatives of benzofuran form salt bridges with Arg141, while hydroxymethyl analogs maintain similar binding orientations through hydrogen bonding with Thr170 [6] [10]. The –CH₂OH group's synthetic utility is evidenced in the preparation of pyrazole derivatives via hydrazine-mediated cyclization, where preservation of the hydroxymethyl group maintained anti-HIV activity with reduced cytotoxicity (IC₅₀ = 0.39–1.00 μM in pseudovirus assays) [5]. Quantum mechanical calculations indicate that the electron-donating effect of the C-2 hydroxymethyl group increases electron density at the furan oxygen by 18%, potentially enhancing cation-π interactions with lysine or arginine residues in biological targets [3] [8].
Table 2: Functional Group Contributions to Benzofuran Bioactivity
Substituent | Position | Electronic Effects | Steric Effects | Biological Impact |
---|---|---|---|---|
Ethoxy (–OC₂H₅) | C-5 | Moderate σ-donor, weak π-donor | Increased van der Waals volume | Enhanced membrane permeability, metabolic stability |
Hydroxymethyl (–CH₂OH) | C-2 | Strong σ-donor, H-bond capable | Directional H-bonding capacity | Target-specific binding, reduced cytotoxicity |
Bromo (–Br) | C-6 | Polarizability, halogen bond | Significant hydrophobic contact | Improved affinity in hydrophobic binding pockets |
Acetyl (–COCH₃) | C-3 | Electron-withdrawing | Conformational constraint | Enone formation for Michael addition targets |
Stereoelectronic optimization studies demonstrate synergistic effects between these substituents. Molecular dynamics simulations of (5-ethoxy-1-benzofuran-2-yl)methanol derivatives reveal that the C-5 ethoxy group orients the aromatic plane for optimal hydrophobic contact, while the C-2 hydroxymethyl group extends toward solvent-exposed regions, reducing desolvation penalties upon binding [4] [8]. This complementary positioning explains the enhanced bioactivity observed in hybrid structures containing both substituents, particularly against intracellular targets requiring balanced lipophilicity (log P 2.5–3.5) and polar surface area (60–80 Ų) for cell penetration [3] [5]. Recent synthetic advances enable regioselective introduction of these groups via Pd-catalyzed C–H activation at C-5 and controlled reduction of 2-carboxylates, facilitating systematic exploration of their structure-activity contributions [5] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5